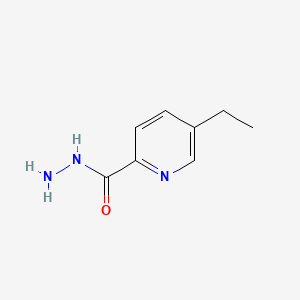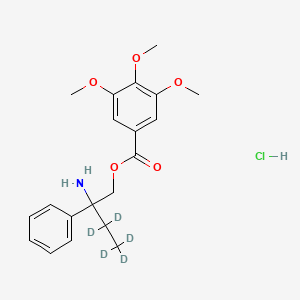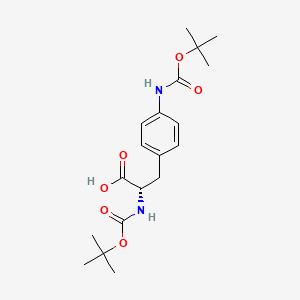
Pindolol-d7
概要
説明
Pindolol-d7: is a deuterated form of pindolol, a non-selective beta-adrenergic receptor antagonist. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies. Pindolol itself is used primarily in the treatment of hypertension and angina pectoris.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pindolol-d7 involves the incorporation of deuterium atoms into the pindolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. This process typically requires a catalyst like palladium on carbon and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: Pindolol-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: Pindolol-d7 is used in chemical research to study reaction mechanisms and kinetics. The presence of deuterium atoms can provide insights into the pathways and intermediates involved in chemical reactions.
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme interactions. The deuterium atoms can help trace the metabolic fate of the compound in biological systems.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pindolol. It helps in determining the bioavailability and half-life of the drug in the body.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. It serves as a reference standard in quality control and analytical testing.
作用機序
Pindolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.
類似化合物との比較
Propranolol: Another non-selective beta-adrenergic receptor antagonist used for similar indications.
Atenolol: A selective beta-1 adrenergic receptor antagonist with a different selectivity profile.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic uses.
Uniqueness: Pindolol-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research. The deuterium labeling allows for detailed studies of pharmacokinetics and metabolic pathways, providing insights that are not possible with non-deuterated compounds.
特性
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(1H-indol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKKSLKJUAGIC-SVMCCORHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676113 | |
| Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185031-19-9 | |
| Record name | 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)











